molecular formula C16H14O3 B14649404 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one CAS No. 51181-21-6

1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one

Katalognummer: B14649404
CAS-Nummer: 51181-21-6
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: VLEOOBKBMSIDKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes both phenolic and methoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one can be synthesized through several methods. . This method yields the compound with a moderate yield of around 27%.

Industrial Production Methods: Industrial production of this compound often involves optimized versions of the synthetic routes used in laboratory settings. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: The phenolic and methoxy groups allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as Na+/K+ ATPase, which plays a crucial role in cellular functions . The compound’s phenolic and methoxy groups allow it to interact with various biomolecules, leading to its diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one is unique due to its combination of phenolic, methoxy, and phenylprop-2-en-1-one groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

51181-21-6

Molekularformel

C16H14O3

Molekulargewicht

254.28 g/mol

IUPAC-Name

1-(4-hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-19-16-11-13(17)8-9-14(16)15(18)10-7-12-5-3-2-4-6-12/h2-11,17H,1H3

InChI-Schlüssel

VLEOOBKBMSIDKF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.